Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate
Description
This compound is a benzothieno[2,3-d]pyrimidine derivative with a sulfanyl-acetyl-aminomethyl benzoate substituent. Its molecular formula is C₂₂H₂₃N₃O₄S₂, and it has a molecular weight of 457.6 g/mol . Key features include:
- A fused bicyclic benzothienopyrimidine core.
- A 4-amino group on the pyrimidine ring, which may enhance hydrogen-bonding interactions in biological targets.
- A sulfanylacetyl linker connecting the benzoate ester to the heterocyclic core.
- An ethyl benzoate moiety, contributing to lipophilicity (XLogP3 = 4.2) .
Properties
IUPAC Name |
ethyl 4-[[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-2-29-21(28)14-9-7-13(8-10-14)11-24-17(27)12-30-22-25-19(23)18-15-5-3-4-6-16(15)31-20(18)26-22/h7-10H,2-6,11-12H2,1H3,(H,24,27)(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYXKBSGJZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate typically involves multiple steps. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and sulfanyl groups.
Acylation: The compound can undergo acylation reactions with acyl chlorides to form corresponding amides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Key Variations
The compound belongs to a family of ethyl/methyl benzoate derivatives with modifications in the heterocyclic core, substituents, or ester groups. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Insights
Amino vs. Oxo Groups: The 4-amino group in the target compound (vs. 4-oxo in analogs) may enhance solubility and hydrogen-bond donor capacity, critical for target binding .
Substituent Effects: 3-Methyl (C₂₂H₂₃N₃O₄S₂): Reduces polarity but may limit steric accessibility to enzymatic pockets . Trifluoromethyl (C₂₉H₂₅F₃N₄O₄S): Enhances electron-withdrawing effects and resistance to oxidative metabolism .
Ester Group : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability .
Biological Activity
Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate (CAS: 496028-85-4) is a complex organic compound with potential biological activities. Its structure includes a benzothieno-pyrimidine core that has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H24N4O3S2
- Molar Mass : 456.58 g/mol
- Density : 1.39 g/cm³ (predicted)
- pKa : 13.32 (predicted)
Biological Activity Overview
Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate has been investigated for various biological activities, including:
- Anticancer Properties : The compound exhibits potential anticancer activity through the inhibition of specific cancer cell lines. Preliminary studies have shown that derivatives of benzothieno-pyrimidines can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways .
- Antimicrobial Activity : Research indicates that thienopyrimidine derivatives possess broad-spectrum antimicrobial properties. Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate may inhibit bacterial growth and exhibit antifungal activity against various pathogens .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis and DNA replication, which are crucial for cancer cell proliferation.
- Receptor Modulation : It is suggested that the compound could interact with receptors involved in cellular signaling pathways that regulate apoptosis and cell survival .
Case Studies and Research Findings
Several studies have explored the efficacy of ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate:
- A study conducted on CCRF-CEM leukemia cells demonstrated that analogues of thienopyrimidines could exhibit cytotoxic effects with IC50 values indicating significant potency against these cells .
- Another investigation highlighted the antimicrobial properties of related compounds where thienopyrimidine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
The following table summarizes the biological activities reported for ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate compared to similar compounds:
Q & A
Q. Key characterization methods :
- NMR (¹H/¹³C) for structural confirmation.
- LC-MS to verify molecular weight and purity .
- XRD (if crystalline) to resolve stereochemical ambiguities .
Advanced: How can computational methods optimize its synthesis?
Advanced strategies integrate quantum chemical calculations and statistical experimental design:
- Reaction path prediction : Tools like density functional theory (DFT) simulate intermediates and transition states to identify energetically favorable pathways, reducing trial-and-error .
- Design of Experiments (DOE) : Fractional factorial designs screen variables (e.g., solvent polarity, temperature, catalyst loading) to maximize yield and minimize side products. For example, aluminum amalgam reduction in aqueous THF was optimized for regioselectivity in related thienopyrimidines .
- Machine learning : Training models on reaction databases to predict optimal conditions (e.g., solvent systems for amide coupling) .
Basic: What in vitro assays evaluate its antimicrobial activity?
Standard protocols include:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Enzyme inhibition : Test activity against bacterial dihydrofolate reductase (DHFR) or DNA gyrase, common targets for thienopyrimidines .
Advanced: How to address low yield during sulfanyl group introduction?
Common issues and solutions:
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates. highlights incidental 4-alkylthienopyrimidine formation during metalation reagent selection, suggesting strict control of nucleophile equivalents .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfanylacetyl group.
- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts improve reaction efficiency .
Basic: How to confirm the compound’s stability under biological conditions?
- Forced degradation studies : Expose to acidic/basic conditions, UV light, and oxidative agents (e.g., H₂O₂). Monitor degradation via HPLC .
- Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss over time using LC-MS/MS .
Advanced: What strategies improve target selectivity in enzyme inhibition?
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses in catalytic domains. shows related thienopyrimidines binding to PARP14’s catalytic domain (PDB: 5LYH, 5V7T), guiding structural modifications .
- SAR analysis : Modify the sulfanylacetyl linker or benzoate ester to enhance hydrogen bonding or hydrophobic interactions. For example, bulkier substituents on the benzothieno ring reduced off-target effects in prior studies .
Basic: What purification techniques are effective for this compound?
- Solid-phase extraction (SPE) : Use HLB cartridges for desalting and removing polar impurities .
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves non-polar byproducts.
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
Advanced: How to resolve contradictions in biological activity data?
Case study approach:
- Batch variability : Compare NMR spectra to rule out structural inconsistencies.
- Assay conditions : Re-evaluate MICs under standardized inoculum sizes and growth media (e.g., Mueller-Hinton agar vs. LB broth) .
- Metabolic interference : Use knockout bacterial strains to confirm target-specific activity .
Basic: What analytical techniques quantify the compound in complex matrices?
- LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity in biological samples .
- HPLC-UV : C18 columns with acetonitrile/water gradients separate the compound from matrix interferences .
Advanced: How to design a SAR study for antiviral activity?
- Scaffold diversification : Synthesize analogs with variations in:
- Benzothieno ring substituents (e.g., methyl, amino groups).
- Sulfanyl linker length (e.g., acetyl vs. propionyl).
- In silico screening : Virtual screening against viral protease targets (e.g., SARS-CoV-2 Mpro) .
- Cytopathic effect assays : Measure inhibition of viral replication in Vero E6 or HEK293T cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
